(4S)-5-[[(2S)-1-[[(2S)-6-amino-1-[(2S)-2-[(2-amino-2-oxoethyl)carbamoyl]pyrrolidin-1-yl]-1-oxohexan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-4-[[(2S)-2-[[(2S)-3-hydroxy-2-[[(2S)-3-(4-hydroxyphenyl)-2-[[(2S)-3-(1H-imidazol-5-yl)-2-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]propanoyl]amino]propanoyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]-5-oxopentanoic acid
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Overview
Description
The compound (4S)-5-[[(2S)-1-[[(2S)-6-amino-1-[(2S)-2-[(2-amino-2-oxoethyl)carbamoyl]pyrrolidin-1-yl]-1-oxohexan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-4-[[(2S)-2-[[(2S)-3-hydroxy-2-[[(2S)-3-(4-hydroxyphenyl)-2-[[(2S)-3-(1H-imidazol-5-yl)-2-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]propanoyl]amino]propanoyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]-5-oxopentanoic acid is a complex organic molecule with multiple functional groups, including amino, hydroxyl, and carbonyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps, each requiring specific reagents and conditions. The general synthetic route includes:
Formation of the Pyrrolidine Ring: This step involves the cyclization of a linear precursor to form the pyrrolidine ring. Common reagents include amines and carboxylic acids, with cyclization facilitated by heating or using a catalyst.
Introduction of Amino and Hydroxyl Groups: Amino groups are typically introduced through nucleophilic substitution reactions, while hydroxyl groups can be added via oxidation reactions.
Peptide Bond Formation: The formation of peptide bonds between amino acids is a key step. This is usually achieved using coupling reagents such as carbodiimides (e.g., EDC, DCC) under mild conditions.
Final Assembly: The final assembly of the molecule involves the sequential addition of various functional groups, ensuring the correct stereochemistry is maintained throughout the synthesis.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using automated peptide synthesizers. These machines can efficiently handle the repetitive steps of peptide bond formation and purification, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups, to form ketones or aldehydes.
Reduction: Reduction reactions can convert carbonyl groups to alcohols or amines.
Substitution: Nucleophilic substitution reactions can replace amino or hydroxyl groups with other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Coupling Reagents: EDC, DCC for peptide bond formation
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of hydroxyl groups would yield ketones or aldehydes, while reduction of carbonyl groups would produce alcohols or amines.
Scientific Research Applications
This compound has several applications in scientific research:
Medicinal Chemistry: It can be used as a lead compound in drug design, particularly for targeting specific enzymes or receptors.
Biochemistry: The compound can serve as a probe to study protein-ligand interactions and enzyme mechanisms.
Industrial Applications: It may be used in the synthesis of complex organic molecules or as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s multiple functional groups allow it to form hydrogen bonds, ionic interactions, and hydrophobic contacts with its target, thereby modulating the target’s activity. The exact pathways involved would depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- **(4S)-5-[[(2S)-1-[[(2S)-6-amino-1-[(2S)-2-[(2-amino-2-oxoethyl)carbamoyl]pyrrolidin-1-yl]-1-oxohexan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-4-[[(2S)-2-[[(2S)-3-hydroxy-2-[[(2S)-3-(4-hydroxyphenyl)-2-[[(2S)-3-(1H-imidazol-5-yl)-2-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]propanoyl]amino]propanoyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]-5-oxopentanoic acid analogs
- Peptide-based compounds with similar functional groups
Uniqueness
This compound’s uniqueness lies in its complex structure, which allows for multiple points of interaction with biological targets. Its combination of amino, hydroxyl, and carbonyl groups provides versatility in forming various types of chemical bonds, making it a valuable tool in medicinal chemistry and biochemistry research.
Properties
CAS No. |
102634-23-1 |
---|---|
Molecular Formula |
C58H79N15O15 |
Molecular Weight |
1226.3 g/mol |
IUPAC Name |
(4S)-5-[[(2S)-1-[[(2S)-6-amino-1-[(2S)-2-[(2-amino-2-oxoethyl)carbamoyl]pyrrolidin-1-yl]-1-oxohexan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-4-[[(2S)-2-[[(2S)-3-hydroxy-2-[[(2S)-3-(4-hydroxyphenyl)-2-[[(2S)-3-(1H-imidazol-5-yl)-2-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]propanoyl]amino]propanoyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C58H79N15O15/c1-31(2)22-41(68-56(86)45(29-74)72-53(83)42(23-32-12-14-35(75)15-13-32)69-55(85)44(25-34-27-61-30-64-34)71-50(80)38-16-18-48(77)65-38)52(82)66-39(17-19-49(78)79)51(81)70-43(24-33-26-62-37-9-4-3-8-36(33)37)54(84)67-40(10-5-6-20-59)58(88)73-21-7-11-46(73)57(87)63-28-47(60)76/h3-4,8-9,12-15,26-27,30-31,38-46,62,74-75H,5-7,10-11,16-25,28-29,59H2,1-2H3,(H2,60,76)(H,61,64)(H,63,87)(H,65,77)(H,66,82)(H,67,84)(H,68,86)(H,69,85)(H,70,81)(H,71,80)(H,72,83)(H,78,79)/t38-,39-,40-,41-,42-,43-,44-,45-,46-/m0/s1 |
InChI Key |
XZZCHZWQCBZUFZ-DXYQMANYSA-N |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@@H](CCCCN)C(=O)N3CCC[C@H]3C(=O)NCC(=O)N)NC(=O)[C@H](CO)NC(=O)[C@H](CC4=CC=C(C=C4)O)NC(=O)[C@H](CC5=CN=CN5)NC(=O)[C@@H]6CCC(=O)N6 |
Canonical SMILES |
CC(C)CC(C(=O)NC(CCC(=O)O)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CCCCN)C(=O)N3CCCC3C(=O)NCC(=O)N)NC(=O)C(CO)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(CC5=CN=CN5)NC(=O)C6CCC(=O)N6 |
Origin of Product |
United States |
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